molecular formula C8H3ClF3N3 B15229901 2-Chloro-6-(trifluoromethyl)pyrido[3,2-d]pyrimidine

2-Chloro-6-(trifluoromethyl)pyrido[3,2-d]pyrimidine

Cat. No.: B15229901
M. Wt: 233.58 g/mol
InChI Key: NWRQIAGXUQATEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-6-(trifluoromethyl)pyrido[3,2-d]pyrimidine is a heterocyclic compound that belongs to the pyridopyrimidine family. This compound is characterized by the presence of a chlorine atom and a trifluoromethyl group attached to a pyrido[3,2-d]pyrimidine core. Pyridopyrimidines are known for their diverse biological activities and are of significant interest in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-6-(trifluoromethyl)pyrido[3,2-d]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chloro-3-cyanopyridine with trifluoromethylamine in the presence of a base such as sodium hydride. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of automated systems can ensure consistent quality and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-6-(trifluoromethyl)pyrido[3,2-d]pyrimidine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

    Electrophilic Substitution: The trifluoromethyl group can participate in electrophilic substitution reactions, leading to the formation of various derivatives.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydride, potassium carbonate, and organic solvents like dimethylformamide or dimethyl sulfoxide are commonly used.

    Electrophilic Substitution: Reagents like bromine, chlorine, or iodine in the presence of a catalyst can facilitate these reactions.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino derivative, while electrophilic substitution with bromine can produce a brominated derivative .

Scientific Research Applications

2-Chloro-6-(trifluoromethyl)pyrido[3,2-d]pyrimidine has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceutical compounds with potential anticancer, antiviral, and anti-inflammatory activities.

    Biological Studies: The compound is used in biological assays to study its effects on different cellular pathways and molecular targets.

    Chemical Biology: It serves as a probe to investigate the interactions between small molecules and biological macromolecules.

    Industrial Applications: The compound is used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 2-Chloro-6-(trifluoromethyl)pyrido[3,2-d]pyrimidine involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to the modulation of cellular pathways. For example, it may inhibit kinases involved in cell signaling, thereby affecting cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-4-(trifluoromethyl)pyridine
  • 2-Chloro-5-(trifluoromethyl)pyridine
  • 2-Chloro-6-methyl-4-(trifluoromethyl)pyridine

Uniqueness

2-Chloro-6-(trifluoromethyl)pyrido[3,2-d]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both a chlorine atom and a trifluoromethyl group enhances its reactivity and potential for diverse applications compared to similar compounds .

Properties

Molecular Formula

C8H3ClF3N3

Molecular Weight

233.58 g/mol

IUPAC Name

2-chloro-6-(trifluoromethyl)pyrido[3,2-d]pyrimidine

InChI

InChI=1S/C8H3ClF3N3/c9-7-13-3-5-4(15-7)1-2-6(14-5)8(10,11)12/h1-3H

InChI Key

NWRQIAGXUQATEC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC2=CN=C(N=C21)Cl)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.